![molecular formula C8H5F3N2O B11812449 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a trifluoromethoxy group attached to a pyrrolo[3,2-b]pyridine core. This compound is of significant interest due to its unique structural and electronic properties, which make it valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine typically involves the introduction of the trifluoromethoxy group into the pyrrolo[3,2-b]pyridine core. One common method is the trifluoromethoxylation of pyridines and pyrimidines under mild reaction conditions. This process can be achieved through a radical O-trifluoromethylation followed by the OCF3-migration reaction pathway .
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, enhancing the compound’s utility in different applications .
Scientific Research Applications
2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological targets. This interaction can modulate various biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethoxy)pyrazine
- 1,1-Dibromo-2-(trifluoromethoxy)alkenes
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural arrangement and electronic properties. The presence of the trifluoromethoxy group in the pyrrolo[3,2-b]pyridine core provides enhanced stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-4-6-5(13-7)2-1-3-12-6/h1-4,13H |
InChI Key |
FPVNITFZYKHELO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)OC(F)(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


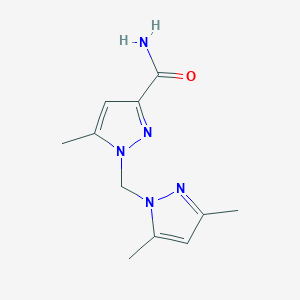
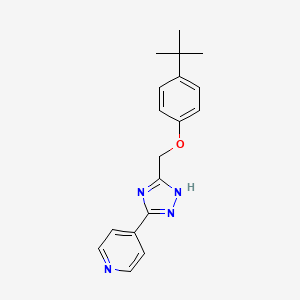


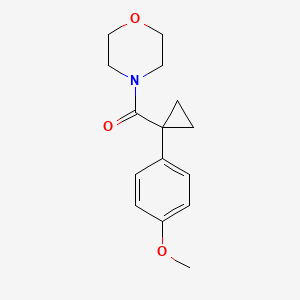

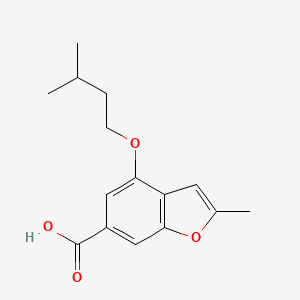


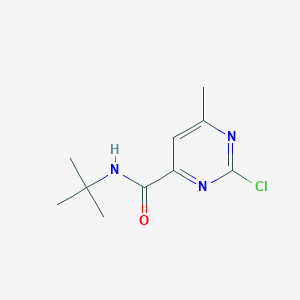

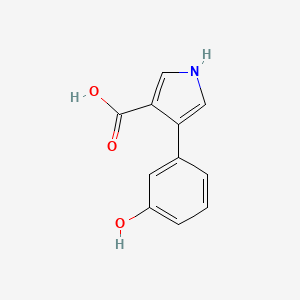

![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
